4-Bromo-2-fluoro-6-methylaniline
Overview
Description
4-Bromo-2-fluoro-6-methylaniline is an organic compound with the molecular formula C7H7BrFN. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, fluorine, and methyl groups. This compound is a white crystalline solid with a distinct aromatic odor and is used in various chemical synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-fluoro-6-methylaniline typically involves multi-step reactions starting from commercially available aniline derivatives. One common method is the electrophilic aromatic substitution reaction, where aniline undergoes bromination and fluorination in the presence of suitable catalysts and solvents. The reaction conditions often include:
Bromination: Using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3).
Fluorination: Employing fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-fluoro-6-methylaniline undergoes various chemical reactions, including:
Substitution Reactions: Nucleophilic aromatic substitution (SNAr) where the bromine or fluorine atoms are replaced by other nucleophiles.
Coupling Reactions: Suzuki-Miyaura coupling, where the compound reacts with boronic acids in the presence of palladium catalysts to form biaryl compounds.
Oxidation and Reduction: The amino group can be oxidized to nitro or reduced to form different functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as toluene or dimethylformamide (DMF).
Major Products: The reactions yield various substituted anilines, biaryl compounds, and other derivatives depending on the reaction conditions and reagents used .
Scientific Research Applications
4-Bromo-2-fluoro-6-methylaniline is utilized in several scientific research fields:
Chemistry: As a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the development of bioactive compounds and as a probe in biochemical assays.
Medicine: Potential use in drug discovery and development, particularly in designing inhibitors or activators of specific enzymes.
Industry: Used in the production of dyes, pigments, and agrochemicals
Mechanism of Action
The mechanism of action of 4-Bromo-2-fluoro-6-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the target molecule. The pathways involved often include binding to active sites or allosteric sites, leading to changes in the target’s activity or function .
Comparison with Similar Compounds
- 2-Bromo-4-fluoro-6-methylaniline
- 5-Bromo-4-fluoro-2-methylaniline
- 4-Bromo-2-fluoroaniline
Comparison: 4-Bromo-2-fluoro-6-methylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for specific applications in synthesis and research .
Properties
IUPAC Name |
4-bromo-2-fluoro-6-methylaniline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFN/c1-4-2-5(8)3-6(9)7(4)10/h2-3H,10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLNCSLAIDQBUKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)F)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
429683-46-5 | |
Record name | 4-Bromo-2-fluoro-6-methylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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